3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-15-9-5-4-7(8-6-10(13)18-14-8)11(16-2)12(9)17-3/h4-6H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKATUKGVWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC(=C2)N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the trimethoxyphenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed due to its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The trimethoxyphenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of trimethoxyphenyl derivatives.
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
The oxazole ring is known for its ability to interact with biological targets that are crucial for cancer cell proliferation. Compounds containing oxazole derivatives have demonstrated promising anticancer activities by inhibiting cell growth and inducing apoptosis in various cancer cell lines.
Case Studies:
- A study evaluated a series of oxazole derivatives, including those similar to 3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that several derivatives exhibited superior activity compared to standard chemotherapeutics like etoposide .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Activity Level |
|---|---|---|---|---|
| 11f | MCF-7 | 10 | Etoposide | Higher |
| 11b | A549 | 15 | Etoposide | Comparable |
| 11c | DU-145 | 12 | Etoposide | Higher |
Anti-Diabetic Applications
Biological Activity:
Research has shown that compounds similar to this compound possess anti-diabetic properties. These compounds can lower glucose levels and improve insulin sensitivity.
Case Studies:
In vivo studies using genetically modified models indicated that certain oxazole derivatives significantly reduced blood glucose levels in diabetic Drosophila melanogaster models. Compounds demonstrated a dual mechanism of action by enhancing insulin signaling pathways and reducing hepatic glucose production .
Table 2: Anti-Diabetic Activity of Oxazole Derivatives
| Compound | Model Organism | Glucose Reduction (%) | Mechanism of Action |
|---|---|---|---|
| 5d | Drosophila melanogaster | 30 | Insulin signaling enhancement |
| 5f | Drosophila melanogaster | 25 | Hepatic glucose production reduction |
Neurodegenerative Disease Treatment
Potential Applications:
Research indicates that oxazole derivatives may also play a role in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit tau protein aggregation suggests a protective effect against neurodegeneration.
Case Studies:
A recent study highlighted the potential of oxazole derivatives in targeting tauopathies through inhibition of tau oligomerization. This property is critical in developing therapeutic strategies for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Phenyl Ring
Fluorinated Analogs
- 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (C₉H₆F₂N₂O): Substitutes methoxy groups with electron-withdrawing fluorine atoms. Reduced lipophilicity (logP ≈ 2.1) compared to the trimethoxy derivative (logP ≈ 3.5) due to fluorine’s polarity .
Trifluoromethylphenyl Analogs
- 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine: Incorporates a trifluoromethyl group (-CF₃), increasing metabolic stability and hydrophobicity.
Dimethoxyphenyl Analogs
Heterocycle Core Modifications
Oxadiazole Derivatives
- 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine :
Triazole Derivatives
- 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine: Triazine core with dimethoxyphenyl substitution. Potential kinase inhibition due to triazine’s planar structure .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Methoxy groups enhance lipophilicity and electron density, favoring interactions with hydrophobic pockets in proteins (e.g., tubulin) . Fluorine substitutions improve metabolic stability but may reduce membrane permeability .
- Heterocycle Impact : Oxadiazoles and triazines offer distinct electronic profiles, expanding applications in drug discovery and material science .
- Synthetic Routes: Common methods include cyclization of hydrazononitriles with hydroxylamine, as seen in aminoisoxazole synthesis .
Biological Activity
3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in cancer treatment and immunomodulation. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays against various human cancer cell lines have shown promising results:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.21 | |
| A549 (Lung Cancer) | 2.85 | |
| DU-145 (Prostate Cancer) | 1.38 | |
| MDA-MB-231 (Breast Cancer) | 2.50 |
These values indicate significant cytotoxic potential, with IC values lower than those of standard chemotherapeutic agents.
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry analyses have shown an increase in Annexin-V positive cells, indicating enhanced apoptotic activity .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has been studied for its immunomodulatory effects:
- It has been shown to enhance the production of cytokines such as TNF-alpha and IL-6 in immune cells .
- The compound also modulates T-cell responses by increasing the proliferation of CD4+ and CD8+ T cells in vitro .
Case Studies
Several case studies have documented the efficacy of isoxazole derivatives similar to this compound:
- Study on HL-60 Cells : A derivative exhibited significant antiproliferative activity and induced apoptosis in HL-60 cells by arresting the cell cycle at G2/M phase .
- In Vivo Studies : In murine models, compounds with similar structures demonstrated enhanced immune responses and reduced tumor growth rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
